3-methyl-2-[(4-nitro-1H-pyrrol-2-yl)formamido]butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 3-methyl-2-[(4-nitro-1H-pyrrol-2-yl)formamido]butanoic acid involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring . The reaction conditions typically include the use of concentrated nitric and sulfuric acids, with the reaction being monitored by thin-layer chromatography (TLC) to ensure completion .
Chemical Reactions Analysis
3-methyl-2-[(4-nitro-1H-pyrrol-2-yl)formamido]butanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.
Substitution: The nitro group in the pyrrole ring can undergo nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction can produce amines or other reduced forms of the original compound.
Scientific Research Applications
3-methyl-2-[(4-nitro-1H-pyrrol-2-yl)formamido]butanoic acid is used extensively in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Proteomics Research: This compound is used as a reagent in the study of protein structures and functions.
Drug Discovery: It serves as a scaffold for the design of new molecules with potential therapeutic applications.
Biological Studies: Researchers use this compound to investigate various biological pathways and molecular interactions.
Mechanism of Action
The mechanism of action of 3-methyl-2-[(4-nitro-1H-pyrrol-2-yl)formamido]butanoic acid involves its interaction with specific molecular targets and pathways. The compound binds to proteins and enzymes, altering their activity and function. This interaction can lead to changes in cellular processes and biochemical pathways, making it a valuable tool in research .
Comparison with Similar Compounds
3-methyl-2-[(4-nitro-1H-pyrrol-2-yl)formamido]butanoic acid can be compared with other similar compounds, such as:
4-[2-Formyl-5-(hydroxymethyl)-1H-pyrrol-1-yl]butanoic acid: This compound has a similar pyrrole ring structure but differs in its functional groups.
The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C10H13N3O5 |
---|---|
Molecular Weight |
255.23 g/mol |
IUPAC Name |
3-methyl-2-[(4-nitro-1H-pyrrole-2-carbonyl)amino]butanoic acid |
InChI |
InChI=1S/C10H13N3O5/c1-5(2)8(10(15)16)12-9(14)7-3-6(4-11-7)13(17)18/h3-5,8,11H,1-2H3,(H,12,14)(H,15,16) |
InChI Key |
VTOOZACHJZMCRB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)C1=CC(=CN1)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.